molecular formula C18H17N3OS B3907482 N-(2-methylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide

N-(2-methylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide

Cat. No.: B3907482
M. Wt: 323.4 g/mol
InChI Key: KQXCKRBGQOOWOV-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a phthalazine moiety. The compound’s structure comprises:

  • Acetamide backbone: Central to its molecular framework.
  • 2-Methylphenyl group: Attached to the nitrogen of the acetamide.
  • 4-Methylphthalazin-1-ylsulfanyl group: A heteroaromatic phthalazine ring substituted with a methyl group at position 4, linked via a sulfur atom.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-7-3-6-10-16(12)19-17(22)11-23-18-15-9-5-4-8-14(15)13(2)20-21-18/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXCKRBGQOOWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322742
Record name N-(2-methylphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

354539-87-0
Record name N-(2-methylphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

The phthalazine moiety distinguishes the target compound from other acetamide derivatives. Key analogs include:

Compound Name Heterocycle/Substituent Molecular Weight (g/mol) Melting Point (°C) Notable Bioactivity Reference
N-(2-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8e) 1,3,4-Oxadiazole-indole hybrid 378 155 Not specified
N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide Phenylsulfanyl 314.43 N/A No activity reported
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 337.82 N/A Crystallographic stability studies
2-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide Triazole-pyridine hybrid 442.54 N/A Orco agonist potential

Key Observations :

Physical and Spectroscopic Properties

  • Melting Points : Analogs like 8e (155°C) and 8g (142°C) suggest that heterocyclic substituents influence crystallinity. The target compound’s phthalazine ring may elevate its melting point due to increased molecular rigidity.
  • Spectroscopy : IR and ¹H-NMR data for analogs (e.g., 8e: N-H stretch at ~3250 cm⁻¹, C=O at ~1680 cm⁻¹) align with typical acetamide signatures. The phthalazine group would introduce distinct aromatic C-H stretches (3050–3100 cm⁻¹) and ring vibration modes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide
Reactant of Route 2
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N-(2-methylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide

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